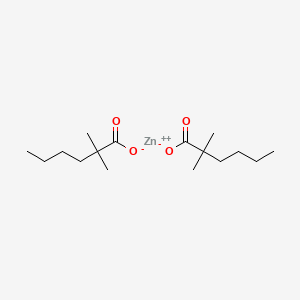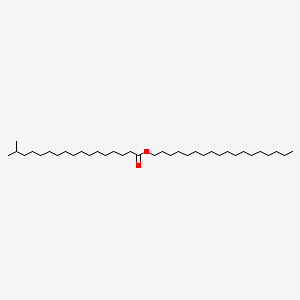
Octadecyl isooctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecyl isooctadecanoate: is an ester compound with the molecular formula C36H72O2 . It is known for its hydrophobic properties and is used in various industrial applications, particularly in the formulation of cosmetics and personal care products. This compound is synthesized through the esterification of octadecanoic acid and octadecanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octadecyl isooctadecanoate typically involves the esterification reaction between octadecanoic acid and octadecanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the continuous removal of water, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the reaction rate and reduce the need for post-reaction purification.
Analyse Chemischer Reaktionen
Types of Reactions: Octadecyl isooctadecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of octadecanoic acid and octadecanol. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide)
Transesterification: Alcohol (e.g., methanol), acid or base catalyst
Major Products Formed:
Hydrolysis: Octadecanoic acid and octadecanol
Transesterification: New ester and alcohol
Wissenschaftliche Forschungsanwendungen
Chemistry: Octadecyl isooctadecanoate is used as a hydrophobic agent in the synthesis of various materials. It is employed in the preparation of bifunctional magnetic nanoparticles with octadecyl and phosphate groups for the extraction and enrichment of organophosphorus pesticides .
Biology and Medicine: In biological research, this compound is used to modify the surface properties of nanoparticles and other materials to enhance their biocompatibility and stability. It is also used in the formulation of drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Industry: In the cosmetics and personal care industry,
Eigenschaften
CAS-Nummer |
93803-88-4 |
|---|---|
Molekularformel |
C36H72O2 |
Molekulargewicht |
537.0 g/mol |
IUPAC-Name |
octadecyl 16-methylheptadecanoate |
InChI |
InChI=1S/C36H72O2/c1-4-5-6-7-8-9-10-11-12-13-16-19-22-25-28-31-34-38-36(37)33-30-27-24-21-18-15-14-17-20-23-26-29-32-35(2)3/h35H,4-34H2,1-3H3 |
InChI-Schlüssel |
HPBPOWORSSCUOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


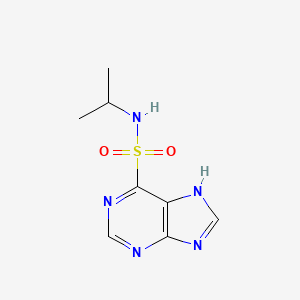
![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)
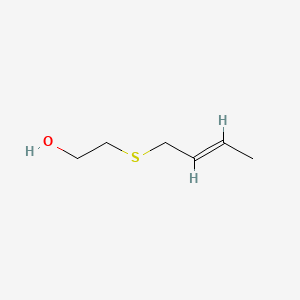
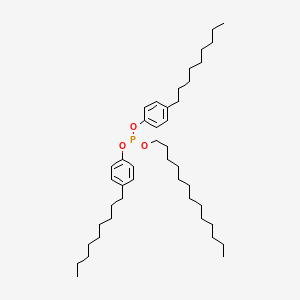

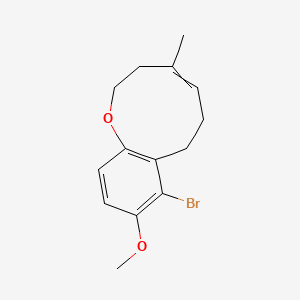
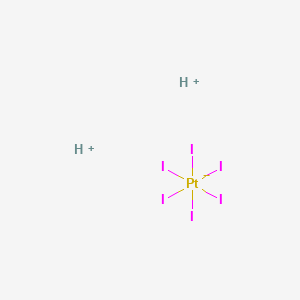
![5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12643156.png)

